1-(3-Amino-4-tert-butylphenyl)ethanone
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Overview
Description
1-(3-Amino-4-tert-butylphenyl)ethanone is an organic compound characterized by an amino group attached to the benzene ring, which also contains a tert-butyl group at the 4-position and an ethanone (ketone) group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-tert-butylphenyl)ethanone can be synthesized through several methods, including:
Bromination and Amination: Starting with 4-tert-butylphenol, bromination at the 3-position followed by amination can yield the desired compound.
Friedel-Crafts Acylation: Acylation of 3-aminotoluene with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can produce the target molecule.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: The ketone group can be reduced to an alcohol, yielding 1-(3-amino-4-tert-butylphenyl)ethanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and various alkyl halides for alkylation.
Major Products Formed:
Nitration: Formation of 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: Production of 1-(3-amino-4-tert-butylphenyl)ethanol.
Alkylation: Introduction of alkyl groups at different positions on the benzene ring.
Scientific Research Applications
1-(3-Amino-4-tert-butylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Employed in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
1-(3-Amino-4-tert-butylphenyl)ethanone is structurally similar to other compounds such as 1-(3-aminophenyl)ethanone and 1-(4-tert-butylphenyl)ethanone. its unique combination of amino, tert-butyl, and ketone groups imparts distinct chemical properties and reactivity. This compound stands out due to its enhanced stability and potential for diverse chemical transformations.
Comparison with Similar Compounds
1-(3-aminophenyl)ethanone
1-(4-tert-butylphenyl)ethanone
4-tert-butylphenol
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3-amino-4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,13H2,1-4H3 |
InChI Key |
BKYHMPASNBMUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
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